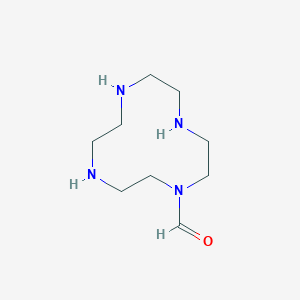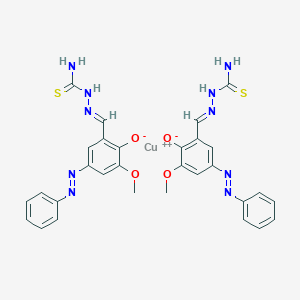
(S,S)-meta-nitro-Chloramphenicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a dihydroxypropyl moiety, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, chloroacetyl chloride, and dihydroxypropane.
Formation of Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with dihydroxypropane under basic conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using chloroacetyl chloride in the presence of a suitable catalyst to introduce the dichloroacetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar solvents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
科学的研究の応用
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A stereoisomer with similar chemical properties but different spatial arrangement.
Florfenicol: A related compound with antimicrobial properties, used in veterinary medicine.
特性
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJFHVKAXPFIY-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)









![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)



